molecular formula C22H16Cl3NS B2600611 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole CAS No. 681217-88-9

1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole

Cat. No.: B2600611
CAS No.: 681217-88-9
M. Wt: 432.79
InChI Key: QXCKSVNUOJMIOO-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 3,4-dichlorobenzyl chloride.

    Formation of Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

    Thioether Formation: The thioether linkage is introduced by reacting the indole derivative with 3,4-dichlorobenzyl chloride under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a lead compound for drug discovery and development.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-3-(benzylthio)-1H-indole
  • 1-(2-chlorobenzyl)-3-((4-chlorobenzyl)thio)-1H-indole
  • 1-(2-chlorobenzyl)-3-((3-chlorobenzyl)thio)-1H-indole

Uniqueness

1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is unique due to the presence of multiple chlorine atoms, which can influence its chemical reactivity and biological activity. The specific arrangement of these chlorine atoms may confer distinct properties compared to other similar compounds.

Biological Activity

1-(2-Chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with chlorobenzyl and dichlorobenzyl thiols. The general synthetic route includes:

  • Formation of Indole Derivative : Starting with indole, a nucleophilic substitution reaction is performed with 2-chlorobenzyl chloride.
  • Thioether Formation : The resulting compound is then reacted with 3,4-dichlorobenzyl thiol to form the thioether linkage.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance:

  • Compounds with similar thioether functionalities have shown significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • The presence of the dichlorobenzyl moiety enhances the antimicrobial efficacy due to increased lipophilicity and membrane permeability .

Anticancer Activity

Research indicates that compounds containing indole and thioether groups exhibit anticancer properties:

  • In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines by activating various signaling pathways, including the inhibition of the AKT/mTOR pathway .
  • Specific derivatives have shown selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.
  • Modulation of Cell Signaling Pathways : It can modulate pathways such as NF-kB and MAPK which are crucial for cell survival and proliferation .

Case Studies

  • Antimicrobial Testing : In a study evaluating various thioether compounds, those similar to this compound were tested against clinical isolates. Results indicated potent activity against resistant strains of bacteria .
  • Cancer Cell Line Studies : A study involving breast cancer cell lines showed that treatment with related indole derivatives resulted in significant reduction in cell viability (IC50 values in the low micromolar range), indicating strong anticancer potential .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[(3,4-dichlorophenyl)methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl3NS/c23-18-7-3-1-5-16(18)12-26-13-22(17-6-2-4-8-21(17)26)27-14-15-9-10-19(24)20(25)11-15/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCKSVNUOJMIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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